molecular formula C16H18N4O5S B047623 Torsemide Carboxylic Acid CAS No. 113844-99-8

Torsemide Carboxylic Acid

Número de catálogo: B047623
Número CAS: 113844-99-8
Peso molecular: 378.4 g/mol
Clave InChI: PGPRBNDLCZQUST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Torsemide Carboxylic Acid is the primary metabolite of the loop diuretic drug Torsemide (chemically known as N-(((1-methylethyl)amino)carbonyl)-4-((3-methylphenyl)amino)-3-pyridinesulfonamide). It is formed via hepatic metabolism, accounting for approximately 80% of Torsemide's total clearance . The metabolite is biologically inactive, distinguishing it from the parent drug, which exerts potent diuretic effects by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter in the renal thick ascending limb .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Torsemide Carboxylic Acid typically involves the reaction of Torsemide with carboxylating agents. One common method includes the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxyl group into the Torsemide molecule .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process involves the use of catalysts to enhance the reaction rate and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Torsemide Carboxylic Acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Chemical Properties :

  • Molecular Formula : C₁₆H₁₈N₄O₅S (parent drug); the deuterated analogue (Torsemide-d7 Carboxylic Acid) has a molecular formula of C₁₆H₁₁D₇N₄O₅S .
  • Molecular Weight : 348.43 g/mol (parent drug); 385.45 g/mol (deuterated metabolite) .
  • Analytical Identification : Reverse-phase high-performance liquid chromatography (RP-HPLC) methods reliably separate Torsemide Carboxylic Acid from impurities, with a retention time of ~6.0 minutes under optimized conditions .

Torsemide belongs to the carboxylic acid derivative class of loop diuretics, alongside Furosemide and Bumetanide . Below is a systematic comparison:

Chemical Structure and Physicochemical Properties

Property Torsemide Furosemide Bumetanide
Core Structure Pyridinesulfonamide Anthranilic acid derivative Metanilic acid derivative
Electron Density High (enhances adsorption) Moderate Moderate
Corrosion Inhibition Superior efficacy in HCl medium Moderate efficacy Not reported

Key Findings :

  • Torsemide's high electron density facilitates stronger adsorption on metal surfaces, making it a more effective corrosion inhibitor (CI) for mild steel in acidic environments compared to Furosemide .
  • Structural variations influence pharmacological potency and metabolic pathways.

Pharmacokinetics

Parameter Torsemide Furosemide Bumetanide
Half-life ~3.5 hours 1–2 hours 1–1.5 hours
Metabolism 80% hepatic (to carboxylic acid) 50% renal excretion; 50% hepatic Primarily hepatic
Bioavailability 80–100% 50–60% 80–100%

Key Findings :

  • Torsemide's prolonged half-life allows for once-daily dosing, whereas Furosemide requires multiple doses .
  • This compound, unlike Furosemide's metabolites, lacks biological activity, reducing off-target effects .

Pharmacological Effects

Effect Torsemide Furosemide
Blood Pressure (BP) Significant reduction at 1 hour No significant reduction
Heart Rate (HR) Increased significantly No significant change
Diuretic Potency 2–4x more potent than Furosemide Baseline reference

Key Findings :

Stability and Analytical Methods

Parameter Torsemide Furosemide
RP-HPLC Conditions Zorbax C18 column; 288 nm detection Not detailed in evidence
Stability in Suspension Stable for 90 days at 5 mg/mL Limited data

Key Findings :

  • Torsemide suspensions retain >90% potency for 90 days under refrigeration, with impurities (e.g., "Compound A") quantified at <0.1% .

Tables and Figures :

  • Table 1: Structural and functional comparison of loop diuretics.
  • Figure 1: RP-HPLC chromatogram of this compound (retention time: 6.0 min) .

Actividad Biológica

Torsemide carboxylic acid is a significant metabolite of torsemide, a loop diuretic primarily used for managing hypertension and edema related to heart failure, renal failure, and liver disease. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and implications in clinical settings.

  • Chemical Formula : C16H18N4O5S
  • Molecular Weight : 366.4 g/mol
  • CAS Number : 14475218

Pharmacokinetics

Torsemide exhibits high oral bioavailability (approximately 80%), which remains consistent even in patients with chronic kidney disease. The peak serum concentration occurs within one hour post-administration, and the drug is extensively bound to plasma proteins (>99%) .

Metabolism

The major metabolite in humans, this compound, is biologically inactive. Only about 20% of the administered dose is excreted unchanged in urine; the rest undergoes extensive hepatic metabolism via CYP2C8 and CYP2C9 enzymes, resulting in several metabolites, including M1 and M3, which possess varying degrees of diuretic activity .

Torsemide acts primarily by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased urinary excretion of sodium, chloride, and water without significantly altering glomerular filtration rate or renal plasma flow . The biological activity associated with torsemide is primarily due to its parent compound rather than its inactive metabolite, this compound.

Efficacy in Heart Failure

Recent studies have compared the efficacy of torsemide with furosemide in heart failure management. A notable trial indicated no significant difference in all-cause mortality or hospitalization rates between patients treated with torsemide versus those treated with furosemide . This suggests that while torsemide has favorable pharmacokinetic properties, its clinical outcomes may not differ significantly from other diuretics.

Side Effects and Safety Profile

Torsemide has been associated with minor increases in serum urea nitrogen, creatinine, and uric acid levels during treatment. However, these changes typically revert after discontinuation of therapy . Long-term studies indicate that torsemide does not significantly affect fasting glucose levels in diabetic patients .

Case Studies

  • Heart Failure Management : In a cohort study involving patients with chronic heart failure, torsemide was shown to improve quality of life and exercise tolerance compared to furosemide. However, mortality rates were similar across both groups .
  • Renal Function Impact : A study on patients with renal impairment demonstrated that while torsemide maintains effective diuresis, it does not further compromise renal function compared to other loop diuretics .

Summary Table of Biological Activity

Parameter Torsemide This compound
Oral Bioavailability~80%N/A
Peak Serum Concentration1 hourN/A
Protein Binding>99%N/A
Major MetaboliteCarboxylic Acid (inactive)Inactive
Renal ClearanceActive secretion via proximal tubulesN/A
Clinical EfficacyEffective for hypertension & edemaLimited (inactive)

Q & A

Basic Research Questions

Q. What is the role of torsemide’s carboxylic acid metabolite (M5) in pharmacokinetic studies, and how is its biological inactivity confirmed experimentally?

Torsemide undergoes hepatic metabolism to form the carboxylic acid derivative M5, which is pharmacologically inactive . To confirm inactivity, researchers typically compare the bioactivity of torsemide and M5 using in vitro receptor-binding assays (e.g., Na⁺-K⁺-2Cl⁻ cotransporter inhibition in kidney cells) and in vivo diuretic response models in rodents. Pharmacokinetic studies measure plasma concentrations of M5 via LC-MS/MS to assess its clearance and half-life relative to torsemide .

Q. What analytical methods are recommended for quantifying torsemide and its metabolites in biological samples?

High-performance liquid chromatography (HPLC) with UV detection at 288 nm is standard for torsemide quantification, as per USP guidelines . For metabolite profiling, LC-MS/MS is preferred due to its sensitivity in distinguishing M5 (carboxylic acid metabolite) from active metabolites like M1 and M3 . System suitability parameters (e.g., tailing factor ≤1.5, RSD ≤2.0%) ensure reproducibility .

Q. How does the carboxylic acid functional group in torsemide influence its mechanism of action compared to other loop diuretics?

Torsemide’s carboxylic acid moiety enhances binding affinity to the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle. This is validated using in silico molecular docking studies comparing torsemide’s structure-activity relationship with furosemide (a sulfonamide derivative). Experimental assays measuring diuretic potency in animal models (e.g., urine output in rats) further differentiate torsemide’s efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical outcomes between torsemide and furosemide observed in retrospective vs. prospective studies?

Retrospective analyses, such as the PROTECT trial, suggest torsemide may not improve mortality despite better bioavailability . To address confounding variables (e.g., regional prescribing biases), advanced methodologies include:

  • Propensity score matching to balance baseline characteristics between torsemide and furosemide cohorts.
  • Sensitivity analyses adjusting for unmeasured variables (e.g., post-discharge diuretic adjustments).
  • Randomized controlled trials (RCTs) with pre-specified endpoints (e.g., 150-day mortality) to eliminate selection bias .

Q. What experimental strategies ensure accurate impurity profiling of torsemide in pharmacokinetic studies?

USP guidelines recommend HPLC with a C18 column (L1 packing) and mobile phase buffered to pH 4.0 for detecting impurities like Related Compound A and E . Advanced approaches include:

  • Forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products.
  • Mass spectral libraries to cross-reference impurities with known torsemide metabolites.
  • Dissolution testing (e.g., 0.1 N HCl medium) to correlate impurity levels with bioavailability .

Q. How can molecular docking studies predict interactions between torsemide’s metabolites and off-target proteins?

Using Schrödinger’s Protein Preparation Wizard, researchers dock torsemide and its metabolites (e.g., M5) into protein structures (e.g., Mcl-1 anti-apoptotic protein, PDB ID 3WIX). The deprotonated carboxylic acid group of M5 is modeled to assess hydrogen-bonding interactions. In vitro validation via surface plasmon resonance (SPR) measures binding kinetics to confirm computational predictions .

Q. Methodological Considerations

  • Chromatographic Validation : Always include system suitability tests (RSD ≤2.0%) and internal standards (e.g., deuterated torsemide) for LC-MS/MS .
  • Clinical Trial Design : Use adaptive trial designs to account for torsemide’s variable hepatic metabolism in patients with renal impairment .
  • Data Contradiction Analysis : Apply multivariable regression models to isolate torsemide’s effect from covariates like heart failure severity .

Propiedades

IUPAC Name

3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPRBNDLCZQUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.